molecular formula C15H26N4O2 B3173821 6-(1,4-Diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione CAS No. 950275-82-8

6-(1,4-Diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione

Cat. No. B3173821
CAS RN: 950275-82-8
M. Wt: 294.39 g/mol
InChI Key: JKJMNHOJDWICQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,4-Diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione, commonly referred to as ‘D-dione’, is a heterocyclic compound with a wide range of potential applications in the scientific research and industrial fields. D-dione has been studied for its ability to act as a ligand in coordination chemistry, and its potential as a catalyst for organic synthesis. In addition, it has been explored as a potential drug candidate for the treatment of various diseases.

Scientific Research Applications

Neuroprotective Activity

Research on diazepine derivatives, such as naphtho[1,2-b][1,4]diazepine-2,4(3H)-diones, has identified compounds with neuroprotective and cognitive-enhancing activities in models of ischemic stroke. These compounds showed promise in reducing infarct volume and brain atrophy, indicating potential applications in neuroprotection and the treatment of stroke-related cognitive impairments (Toti et al., 2022).

CNS Activity

Diazepine derivatives have been extensively studied for their central nervous system (CNS) activities. For instance, certain 6-phenyl-4H-pyrrolo[1,2-a][1,4]benzodiazepines have shown comparable taming and sedative activities to diazepam, a well-known benzodiazepine (Hara et al., 1978). Furthermore, pyrimidino-4,6-(2,4-Diazepine) derivatives synthesized through green chemistry approaches have been evaluated for their anxiolytic, sedative, and hypnotic activities, highlighting the versatility of diazepine compounds in modulating various CNS functions (Chinnasamy et al., 2017).

Anticonvulsant and Analgesic Effects

Novel diazepine compounds, such as those derived from pyrrolidine-2,5-dione, have been synthesized and tested for anticonvulsant and antinociceptive activities. These studies have led to the identification of compounds with potent effects in various seizure models, as well as potential analgesic properties, suggesting applications in the treatment of epilepsy and pain management (Rybka et al., 2017).

Anxiolytic Properties

The anxiolytic potential of diazepine derivatives, distinct from traditional benzodiazepines, has been explored in various models. For example, compounds with structural similarities to 1,4-benzodiazepines have been shown to influence CNS activities related to anxiety and aggression without eliciting sedative effects, offering a promising direction for developing anxioselective anxiolytic agents (Grant et al., 2010).

properties

IUPAC Name

6-(1,4-diazepan-1-yl)-1,3-di(propan-2-yl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2/c1-11(2)18-13(17-8-5-6-16-7-9-17)10-14(20)19(12(3)4)15(18)21/h10-12,16H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJMNHOJDWICQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=O)N(C1=O)C(C)C)N2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1,4-Diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione
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6-(1,4-Diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione
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6-(1,4-Diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione
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6-(1,4-Diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
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6-(1,4-Diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
6-(1,4-Diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione

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